2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide

Description

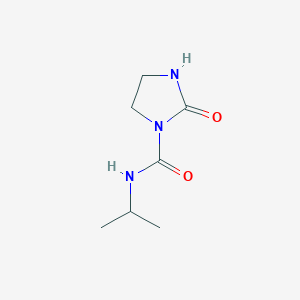

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-N-propan-2-ylimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-5(2)9-7(12)10-4-3-8-6(10)11/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKFYHCXOJUFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide typically involves the reaction of an appropriate amine with a carbonyl compound. One common method is the reaction of isopropylamine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The imidazolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide is a heterocyclic compound containing an imidazolidine ring, which makes it interesting for use in chemistry, biology, and medicine. The imidazolidine ring, a five-membered ring with two nitrogen atoms, gives the compound its unique chemical properties.

Scientific Research Applications

This compound is applicable in various scientific research fields:

- Chemistry It serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.

- Industry It is used to develop new materials and as a catalyst in certain chemical reactions.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized to create corresponding imidazolidine derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.

- Reduction Reduction reactions can transform the compound into different reduced forms, potentially changing its biological activity. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

- Substitution The imidazolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

The specific products of these reactions depend on the reagents and conditions used. For instance, oxidation may produce imidazolidine-2,4-dione derivatives, while reduction can lead to various amine derivatives.

Mechanism of Action

The mechanism of action of 2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares structural analogs of 2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide, highlighting key substituents and their implications:

Key Observations :

- Substituent Complexity : Iprodione’s dichlorophenyl group enhances fungicidal activity but contributes to environmental persistence, leading to regulatory restrictions .

- Core Heterocycle : Replacing imidazolidine with thiazolidine (as in ) introduces sulfur, which may alter electronic properties and metabolic stability.

- Bioactivity : The 4-nitrophenyl group in ’s compound enhances antifungal efficacy, suggesting that electron-withdrawing substituents improve target binding .

Physical and Chemical Properties

| Property | This compound | Iprodione | N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide |

|---|---|---|---|

| Molecular Weight | ~187.2 g/mol | 330.17 g/mol | 313.36 g/mol |

| Polar Groups | Carboxamide, ketone | Carboxamide, dioxo | Nitrophenyl, imino |

| Lipophilicity | Moderate (isopropyl group) | High (dichlorophenyl) | High (nitrophenyl, cyclohexyl) |

Trends :

- Electron-withdrawing groups (e.g., nitro) improve binding to biological targets but may increase toxicity .

Biological Activity

2-Oxo-N-(propan-2-yl)imidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features an imidazolidine ring with a carboxamide functional group. The synthesis typically involves the reaction of α-aminoketones with isocyanates under thermal conditions, leading to the formation of various derivatives that exhibit diverse biological activities .

Anticancer Properties

Recent studies have indicated that derivatives of imidazolidines, including this compound, exhibit significant anticancer activity. For instance:

- Cytotoxicity : In vitro assays have demonstrated that compounds in this class can induce apoptosis in various cancer cell lines, such as breast carcinoma (MCF7) and lung carcinoma (A549). The mechanism often involves the activation of caspases and disruption of the cell cycle .

- IC50 Values : Specific derivatives have shown promising IC50 values, indicating their potency. For example, related compounds have reported IC50 values ranging from 0.64 μM to 4.58 μM against different cancer cell lines .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties:

- Mycobacterium tuberculosis : Some derivatives demonstrate selective inhibition against Mycobacterium tuberculosis with IC50 values as low as 2.32 μM, suggesting a potential role in tuberculosis treatment .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of imidazolidine derivatives, researchers found that specific modifications to the compound structure significantly enhanced its cytotoxic effects on cancer cells. The study utilized MTT assays to assess cell viability and apoptosis induction through caspase activation pathways.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 3.12 | Caspase activation |

| Related Compound A | A549 | 2.54 | Cell cycle arrest |

| Related Compound B | HepG2 | 0.64 | Apoptosis induction |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazolidine derivatives against Mycobacterium tuberculosis. The results indicated selective inhibition without significant toxicity towards human lung fibroblast cells.

| Compound | Target Organism | IC50 (μM) | Toxicity |

|---|---|---|---|

| This compound | Mtb H37Ra | 7.05 | >128 μM |

| Related Compound C | Non-tuberculous mycobacteria | Not effective | N/A |

Q & A

Q. What are the common synthetic routes for 2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via carboxamide coupling reactions. A standard approach involves reacting imidazolidin-2-one derivatives with isopropyl isocyanate under anhydrous conditions. Key intermediates are characterized using FT-IR (to confirm carboxamide C=O stretches at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify N-isopropyl substitution via δ 1.2–1.4 ppm doublets for CH(CH₃)₂ and δ 45–50 ppm for the quaternary carbon) . Purity is assessed via elemental analysis or HPLC with UV detection .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Multinuclear NMR (¹H, ¹³C, and DEPT-135) is critical for structural confirmation. The 2-oxo group appears as a singlet at ~170 ppm in ¹³C NMR, while the carboxamide carbonyl resonates at ~160 ppm. IR spectroscopy complements this by identifying NH stretches (3200–3350 cm⁻¹) and carbonyl vibrations. For ambiguous cases, high-resolution mass spectrometry (HRMS) provides exact mass validation .

Q. How do researchers screen this compound for preliminary biological activity?

Initial screening often involves in vitro assays targeting enzymes or receptors structurally related to the compound’s pharmacophore. For example, anti-proliferative activity might be tested against cancer cell lines (e.g., PANC-1) using MTT assays, with IC₅₀ values calculated via nonlinear regression . Solubility and stability in assay media (e.g., PBS or DMSO) are pre-validated using UV spectrophotometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

A factorial design of experiments (DoE) is recommended to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design could test dichloromethane vs. THF, 25°C vs. 60°C, and triethylamine vs. DMAP as catalysts. Response surface methodology (RSM) then identifies interactions between variables, reducing experimental runs by 30–50% while maximizing yield .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts, which are compared to experimental data. For example, DFT can distinguish between keto-enol tautomers by simulating their respective ¹³C NMR spectra . X-ray crystallography provides definitive confirmation if crystals are obtainable .

Q. How can researchers design a multi-step synthesis incorporating this compound as a key intermediate?

Retrosynthetic analysis is essential. For instance, the compound could serve as a precursor for imidazolidinone-based kinase inhibitors. A plausible route: (1) Introduce a propargyl group via Sonogashira coupling; (2) Perform click chemistry with azide-functionalized biomolecules; (3) Purify via silica gel chromatography. Reaction progress is monitored by TLC, and intermediates are validated via LC-MS .

Q. What computational methods predict the compound’s physicochemical properties for drug discovery?

Tools like COSMO-RS predict solubility and logP. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. ADMET properties are modeled using SwissADME or QikProp, focusing on bioavailability and CYP450 interactions. For example, low polar surface area (<140 Ų) and <10 rotatable bonds suggest oral bioavailability .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous media during biological assays?

Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes. Solubility is quantified via shake-flask method with HPLC-UV detection. For in vivo studies, nanoformulations (e.g., liposomes) enhance bioavailability .

Q. What analytical approaches validate purity in the presence of synthetic byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) separates the target compound from byproducts. Purity ≥95% is required for biological testing. LC-MS identifies impurities via exact mass, while ¹H NMR integration quantifies residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.